Methyl 3-(3-formylphenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

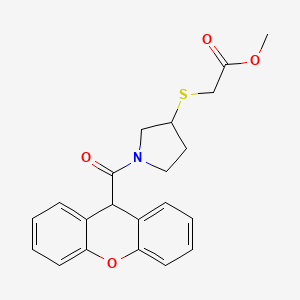

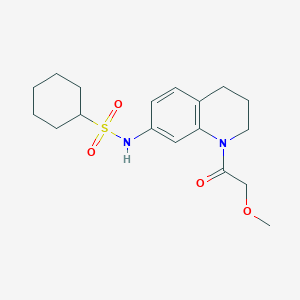

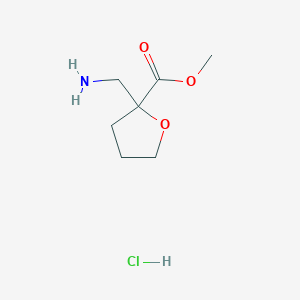

“Methyl 3-(3-formylphenyl)propanoate” is an organic compound with the molecular formula C11H12O3 . It is a part of a class of compounds known as esters, which are characterized by a carbonyl group adjacent to an ether group.

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-formylphenyl)propanoate” consists of a methyl ester group (-COOCH3) attached to a propyl group (C3H7), which is further connected to a phenyl ring with a formyl group (-CHO) at the 3-position . The exact 3D structure would require more sophisticated analysis like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(3-formylphenyl)propanoate” are not fully available in the search results. The compound has a molecular weight of 192.21100 . Other properties like density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique

Anti-inflammatory Applications

One study focused on the isolation of phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including Methyl 3-(3,4-dihydroxyphenyl)propanoate, demonstrating modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. This finding suggests potential anti-inflammatory applications for these compounds (Ren et al., 2021).

Anticancer Applications

Another research explored the synthesis and formulation of a novel nanodrug, aiming at cancer therapy. The study synthesized a compound by condensing 8-formyl-7-hydroxy-4-phenylcoumarin with L-tryptophan methyl ester, exhibiting cytotoxic effects against MCF-7 and A549 cancer cell lines. This approach highlights the potential use of Methyl 3-(3-formylphenyl)propanoate derivatives in anticancer drug development (Budama-Kilinc et al., 2020).

Synthetic Methodology

Research into synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid includes strategies for imination, indicating the versatility of Methyl 3-(3-formylphenyl)propanoate in synthetic organic chemistry. Such methodologies provide foundational techniques for the preparation of complex molecules with potential therapeutic applications (Tye & Skinner, 2002).

Material Science

A study involving the loading of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate by mesoporous silica nanoparticles for use as an antioxidant in synthetic ester lubricant oil demonstrates the material science applications of derivatives of Methyl 3-(3-formylphenyl)propanoate. This research shows its potential in improving the stability and performance of industrial materials (Huang et al., 2018).

Antimicrobial Applications

The synthesis and biological evaluation of Danshensu derivatives, including those structurally related to Methyl 3-(3-formylphenyl)propanoate, were explored for anti-myocardial ischemia drug candidates, showcasing the broad biological activity and potential therapeutic benefits of these compounds (Dong, Wang, & Zhu, 2009).

Propriétés

IUPAC Name |

methyl 3-(3-formylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7-8H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHVHISLBSRYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-formylphenyl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

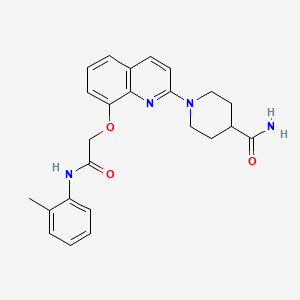

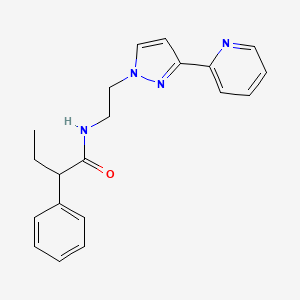

![1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2629281.png)

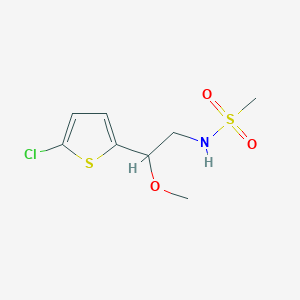

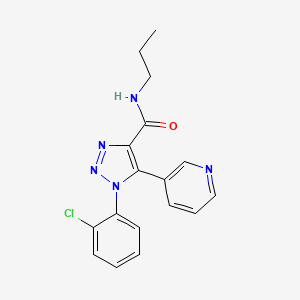

![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)

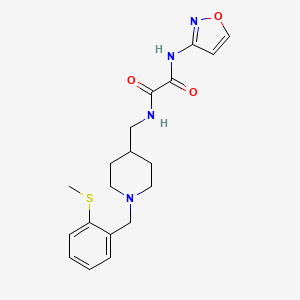

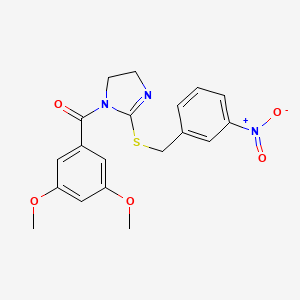

![(5-Methylpyrazin-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2629283.png)